

# Pacritinib cost-effectiveness analysis versus other JAK inhibitors

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## Compound Focus: Pacritinib

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## Pacritinib vs. Other JAK Inhibitors: Clinical Profile at a Glance

The table below summarizes the key characteristics of FDA-approved JAK inhibitors for myelofibrosis based on the search results.

Feature	Pacritinib (Vonjo)	Ruxolitinib (Jakafi)	Fedratinib (Inrebic)	Momelotinib (Ojjaara)
Primary Indication / Niche	MF patients with a platelet count $<50 \times 10^9/L$ [1]	Intermediate or high-risk MF [2]	MF patients (front-line & second-line) [3]	MF patients with anemia [3]
Key Molecular Targets	JAK2, FLT3, IRAK1 [4] [1]	JAK1, JAK2 [2]	JAK2 [3]	JAK1, JAK2 [3]
Myelosuppression Profile	Minimal myelosuppression [4] [5]	Can cause thrombocytopenia and anemia [4] [2]	Associated with GI toxicity [3]	Not specified in search results

Feature	Pacritinib (Vonjo)	Ruxolitinib (Jakafi)	Fedratinib (Inrebic)	Momelotinib (Ojjaara)
<b>Spleen Volume Reduction (<math>\geq 35\%</math>)</b>	22% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7]	Established efficacy (COMFORT trials) [4]	Not specified in search results	Not specified in search results
<b>Symptom Score Reduction (<math>\geq 50\%</math>)</b>	32% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7]	Established efficacy (COMFORT trials) [4]	Not specified in search results	Significant benefit shown [8]
<b>Benefit for Anemia / Transfusion Burden</b>	Yes (37% transfusion independence rate in PERSIST-2) [3]	No improvement in transfusion requirements [4]	Not specified in search results	Yes (key benefit) [8]
<b>Common Adverse Events</b>	Diarrhea, thrombocytopenia, nausea, anemia, peripheral edema [1]	Low platelet counts, low red blood cell counts, bruising, dizziness, headache, diarrhea [2]	Gastrointestinal toxicity [3]	Not specified in search results

## Insights on Cost Considerations

A direct cost-effectiveness analysis for **Pacritinib** was not found in the search results. However, one publication provided a relevant comparison between **Ruxolitinib** and **Momelotinib** [8].

- **Key Finding:** A cost-comparison model in JAK inhibitor-naïve patients with MF and anemia found that over one and two years, **Ruxolitinib was associated with lower total costs per patient compared to Momelotinib** [8].
- **Reasoning:** While Momelotinib's higher transfusion independence rate reduced transfusion costs, these savings were outweighed by its higher pharmacy (drug) costs [8].
- **Implication for Pacritinib:** This underscores that a drug's clinical benefit in reducing transfusions is only one part of a cost-effectiveness analysis. The acquisition cost of the drug itself is a major, and

often dominant, factor. A proper analysis for **Pacritinib** would require similar modeling against its relevant competitors.

## Experimental Data and Trial Methodologies

For researchers, the design and endpoints of key clinical trials are crucial for interpreting the data.

### PERSIST-2 Trial (**Pacritinib**)

- **Objective:** To compare the efficacy and safety of **Pacritinib** with Best Available Therapy (BAT), including Ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet count  $\leq 100 \times 10^9/L$ ) [6] [7].
- **Design:** Phase III, randomized, international, multicenter study. Patients were assigned 1:1:1 to **Pacritinib** 400 mg once daily, **Pacritinib** 200 mg twice daily, or BAT [6].
- **Primary Endpoints:**
  - Proportion of patients achieving  $\geq 35\%$  spleen volume reduction (SVR) at week 24.
  - Proportion of patients achieving  $\geq 50\%$  reduction in Total Symptom Score (TSS) at week 24 [6] [7].
- **Key Assessments:**
  - **Spleen Volume:** Measured by CT or MRI and reviewed centrally by a blinded, independent radiology facility [7].
  - **Symptoms:** Assessed using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF TSS 2.0), a patient-reported outcome instrument [7].
  - **Transfusion Burden:** Recorded as an exploratory endpoint [3].

### Comparator Trial: COMFORT-I (**Ruxolitinib**)

- **Objective:** To evaluate the efficacy and safety of Ruxolitinib versus placebo in patients with intermediate-2 or high-risk myelofibrosis [4].
- **Design:** Phase III, randomized, double-blind, placebo-controlled trial [4].
- **Primary Endpoint:** Proportion of patients achieving  $\geq 35\%$  reduction in spleen volume at 24 weeks [4].
- **Key Assessments:** Similar to PERSIST-2, using MRI/CT for spleen volume and the modified MPN-SAF TSS for symptom assessment. A key difference was the **exclusion of patients with low platelet counts** (platelet count  $< 100 \times 10^9/L$ ) [4].

## Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct molecular targets of **Pacritinib** within the context of JAK/STAT and related signaling pathways, highlighting its unique mechanism compared to other JAK inhibitors.

**Pacritinib's** unique multi-kinase inhibition profile may explain its clinical effects:

- **JAK2 Inhibition:** Directly targets the central driver of myeloproliferative neoplasms, reducing aberrant cell proliferation and JAK-STAT signaling [4] [1].
- **IRAK1 Inhibition:** Blocks signaling through the interleukin-1 receptor-associated kinase 1 (IRAK1), which modulates the activity of the NF- $\kappa$ B pathway. This action potentially reduces the production of pro-inflammatory cytokines that contribute to the debilitating symptom burden in MF, without significant myelosuppression [1].
- **FLT3 Inhibition:** Targets the FMS-like tyrosine kinase 3 (FLT3), which is expressed on hematopoietic stem cells and megakaryocytes. Inhibition may help normalize megakaryocyte function, which is thought to be a source of fibrotic cytokines in the bone marrow [4].

## How to Conduct a Deeper Analysis

Given the lack of a direct, published cost-effectiveness analysis, you can build a robust comparison through:

- **Clinical Trial Registries:** Search sites like ClinicalTrials.gov for patient-level data or subgroup analyses that are not in the primary publications.
- **Health Economics Models:** Look for published "cost-utility" or "budget impact" models in health economics journals. These often require more specialized search terms.
- **Drug Pricing Data:** In the U.S., the manufacturer's Wholesale Acquisition Cost (WAC) is a starting point. Also investigate pricing in other countries with health technology assessment bodies (like NICE in the UK), which sometimes publish detailed economic evaluations.

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